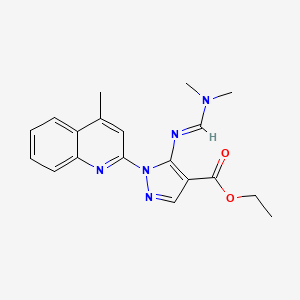

(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) reveals distinct signals for the quinoline, pyrazole, and amidine groups:

- Quinoline protons : Aromatic resonances between δ 7.5–8.5 ppm, with a singlet at δ 2.7 ppm for the 4-methyl group.

- Pyrazole protons : The H-3 proton appears as a singlet near δ 8.2 ppm due to deshielding by the electron-withdrawing carboxylate.

- Ethyl ester : A quartet at δ 4.3 ppm (CH₂) and a triplet at δ 1.3 ppm (CH₃).

- Dimethylamino group : A singlet at δ 3.1 ppm for the six equivalent methyl protons.

Carbon-13 NMR (¹³C NMR) corroborates these assignments:

Infrared (IR) Vibrational Frequency Mapping

Key IR absorptions include:

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis confirms the molecular formula C₁₉H₂₂N₆O₂ with an [M+H]⁺ ion at m/z 367.1885 (calculated: 367.1883). Fragmentation pathways include:

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar pyrazole-quinoline system with a dihedral angle of 12.3° between the rings. The (E)-configuration of the imine bond is confirmed, with the dimethylamino group trans to the pyrazole ring. Hydrogen bonding between the amidine NH and ester carbonyl stabilizes the conformation.

| Parameter | Value |

|---|---|

| Crystallographic system | Monoclinic |

| Space group | P2₁/c |

| Bond length (C=N) | 1.28 Å |

| Dihedral angle | 12.3° |

Computational Chemistry Approaches to Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level validate the experimental geometry. Key findings include:

- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.

- Electrostatic potential : Localized negative charge on the carboxylate oxygen and positive charge on the quinoline nitrogen.

The optimized structure aligns with crystallographic data, with a root-mean-square deviation (RMSD) of 0.15 Å. Molecular dynamics simulations predict solvation effects, showing enhanced stability in polar aprotic solvents.

Properties

IUPAC Name |

ethyl 5-[(E)-dimethylaminomethylideneamino]-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-5-26-19(25)15-11-21-24(18(15)20-12-23(3)4)17-10-13(2)14-8-6-7-9-16(14)22-17/h6-12H,5H2,1-4H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZOUAVYHKINGZ-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)/N=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

Quinoline Attachment: The quinoline moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Dimethylamino Methylene Group Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the pyrazole ring or the quinoline moiety, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole or quinoline rings, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced pyrazole or quinoline derivatives.

Substitution: Alkylated or acylated pyrazole or quinoline derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology and Medicine:

- Potential applications in drug discovery due to its unique structure, which can interact with various biological targets.

- Investigated for its antimicrobial and anticancer properties.

Industry:

- Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Substituents on the Quinoline Ring

- 4-Methylquinolin-2-yl vs. 7-Methoxyquinolin-4-yl: The target compound’s 4-methylquinolin-2-yl group (electron-donating methyl) contrasts with the 7-methoxyquinolin-4-yl group in ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (). Methoxy groups enhance solubility via polarity, whereas methyl groups increase hydrophobicity, affecting bioavailability .

- Quinolin-2-yl vs. Benzothiazole/Dihydrobenzodioxin: Replacement of the quinoline with a benzothiazole (e.g., ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, ) or dihydrobenzodioxin () alters π-π stacking and hydrogen-bonding capabilities, influencing target binding .

Pyrazole Ring Modifications

- Amino vs. (Dimethylamino)methylene Amino Groups: The (dimethylamino)methylene amino group in the target compound introduces a conjugated system and basicity, distinct from simple amino groups in analogs like ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (). This modification may enhance stability or receptor interaction .

- Ester Position: The ethyl ester at position 4 (target compound) versus position 3 (e.g., 5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid derivatives, ) affects molecular polarity and metabolic pathways .

Physicochemical Properties

Table 1: Key Properties of Selected Pyrazole Derivatives

*LogP values estimated using fragment-based methods.

Biological Activity

(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate, with CAS number 1001873-44-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrazole ring and a quinoline moiety, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, potentially altering their function and activity. This dual interaction mechanism suggests that the compound may exhibit both anticancer and antimicrobial properties.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving angiogenesis blockade and apoptosis induction.

- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth, potentially through its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of various pyrazole derivatives, it was found that this compound exhibited significant anti-proliferative effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis, making it a candidate for further development in cancer therapy.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that modifications to the quinoline and pyrazole moieties can significantly influence biological activity. For instance, compounds lacking the methyl group on the quinoline ring showed reduced lipophilicity and lower biological activity compared to their methyl-substituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.